molecular formula C25H21F3NNaO3S B1662795 sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate CAS No. 1006036-88-9

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate

Cat. No.: B1662795
CAS No.: 1006036-88-9
M. Wt: 495.5 g/mol
InChI Key: RQRUUNKVGDVBFV-UHFFFAOYSA-M
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Description

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4 receptor). It has a high affinity with a Ki value of 0.56 nM and an IC50 value of 2.5 nM . This compound exhibits significant anti-inflammatory activity and is primarily used in research related to arthritis and other inflammatory conditions .

Preparation Methods

The synthesis of sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate involves several steps, including the preparation of the core structure and subsequent modifications to introduce the sodium salt form. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving cyclopropylbenzoate derivatives and trifluoromethylphenylmethylthiophene .

Chemical Reactions Analysis

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate has a wide range of scientific research applications, including:

Mechanism of Action

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate exerts its effects by selectively binding to and antagonizing the EP4 receptor. This receptor is involved in the prostaglandin E2 (PGE2) signaling pathway, which plays a crucial role in inflammation and pain. By blocking the EP4 receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate is compared with other EP4 receptor antagonists, such as:

This compound stands out due to its high affinity and selectivity for the EP4 receptor, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

Sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, commonly referred to as MK-2894 sodium salt, is a synthetic compound with potential therapeutic applications. Its unique structural features, including the trifluoromethyl group and thiophene moiety, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of MK-2894 sodium salt is C25H21F3NNaO3SC_{25}H_{21}F_3NNaO_3S, with a molecular weight of approximately 495.49 g/mol. The compound features a complex structure that includes:

  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Thiophene ring : Contributes to the pharmacological profile by participating in electron delocalization.

Research indicates that compounds containing trifluoromethyl groups often exhibit altered interactions with biological targets due to their electron-withdrawing nature. This can enhance binding affinity to certain receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

MK-2894 has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research on structurally similar compounds indicates that modifications in the molecular structure can lead to significant changes in antiproliferative activity:

CompoundCell LineIC50 (µM)
MK-2894Panc-10.051
MK-2894BxPC-30.066
ControlWI380.36

These findings suggest that MK-2894 exhibits potent anticancer activity, particularly against pancreatic cancer cell lines, while showing less toxicity towards normal fibroblast cells (WI38) .

Anti-inflammatory Effects

In addition to its anticancer properties, MK-2894 may possess anti-inflammatory effects. Compounds with similar structural characteristics have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

  • Case Study on Antiproliferative Effects :
    A study published in MDPI examined the antiproliferative effects of various derivatives of compounds containing trifluoromethyl groups. MK-2894 was included in a series of tests against pancreatic cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations .
  • Mechanistic Insights :
    Research involving electronic structure calculations has provided insights into how the structural features of MK-2894 influence its biological activity. The presence of the trifluoromethyl group was found to enhance electron density distribution favorably for receptor interactions .

Properties

IUPAC Name

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUUNKVGDVBFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648065
Record name Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006036-88-9
Record name Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid from Example 16, Step 4 (112 mg, 0.236 mmol) in EtOH (5 mL), was treated with NaOH (1.0N in water, 236 μL, 0.236 mmol) after which a precipitate was formed. The mixture then obtained was concentrated to dryness. Water (15 mL) was added to the residue. The very fine resulting suspension was frozen in a bath of dry ice and acetone and lyophilized to afford the desired product as a white fluffy solid. MS (−APCI): m/z 472 (M−23)−.
Name
Quantity
236 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
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sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
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sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
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sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
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sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate

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